molecular formula C20H21N3OS B2647487 2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-28-1

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2647487
CAS RN: 391226-28-1
M. Wt: 351.47
InChI Key: HBXZOHTXRXTEPB-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries .

Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

The synthesis of benzamide derivatives, including those with thiadiazole scaffolds, has been explored for their anticancer properties. In a study, novel Schiff’s bases were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin. Molecular docking studies suggested a probable mechanism of action, and computational studies predicted good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Fluorescence Characteristics for Imaging

Another application involves the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds have been studied for their photophysical properties, including solid-state fluorescence and aggregation-induced emission effects (AIEE), making them potentially useful for imaging applications (Zhang et al., 2017).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has uncovered their potential as supramolecular gelators. Specifically, certain derivatives have demonstrated gelation behavior in ethanol/water and methanol/water mixtures. The gelation properties were attributed to methyl functionality and multiple non-covalent interactions, including π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Antimicrobial Agents

The synthesis and evaluation of 2-phenylamino-thiazole derivatives have demonstrated antimicrobial activity against a range of pathogenic strains, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules exhibited greater potency than reference drugs, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-11-8-6-7-9-16(11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXZOHTXRXTEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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